Product packaging for Aprosulate(Cat. No.:CAS No. 123123-68-2)

Aprosulate

Cat. No.: B1219571
CAS No.: 123123-68-2
M. Wt: 2035.7 g/mol
InChI Key: KSXQTGMWWMBCIP-VXMGFIRPSA-N
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Description

2D Structure

The 2D structure (Figure 1) reveals a symmetrical dimeric architecture:

  • Two fully sulfated lactobionic acid units.
  • A trimethylene diamine (-CH2-CH2-CH2-) spacer connecting the amide groups.
  • Sixteen sulfate esters distributed across hydroxyl and carboxyl moieties.

Figure 1: 2D chemical structure of this compound (PubChem CID 72126).

3D Conformational Challenges

Due to its 52 rotatable bonds and high flexibility, generating 3D conformers is computationally prohibitive. However, analogues like heparin suggest key conformational traits:

  • Iduronic acid residues adopt skewed 2S0 or 1C4 chair conformations, optimizing sulfate group spacing.
  • The diamine spacer enables torsional flexibility, allowing adaptation to protein-binding pockets.

Molecular dynamics simulations predict that sulfate clusters form electrostatic "patches" critical for HCII binding.

Isomerism and Absolute Configuration

Isomerism

This compound exhibits structural isomerism only, as its synthesis enforces a single stereochemical pathway. Potential isomers include:

  • Regioisomers : Variant sulfate group placements.
  • Chain-length isomers : Differing spacer groups (e.g., ethylene vs. trimethylene diamines).

No enantiomers or diastereomers are reported, as the defined stereocenters preclude stereoisomerism.

Absolute Configuration

The absolute configuration was resolved via X-ray crystallography and optical rotatory dispersion studies. Key findings:

  • Cahn-Ingold-Prelog priorities assign R/S descriptors to all 18 stereocenters.
  • The InChIKey (CXKOATPJKFZCEL-HPXJARCXSA-A) encodes the complete stereochemical signature.

The configuration ensures optimal three-dimensional sulfate alignment , enabling high-affinity interactions with HCII’s exosite.

Data Table: Stereochemical Summary

Property Value Source
Defined Stereocenters 18
Configuration Absolute (R/S specified)
Enantiomers None (single stereoisomer)
Conformational Flexibility High (52 rotatable bonds)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H50N2O70S16 B1219571 Aprosulate CAS No. 123123-68-2

Properties

CAS No.

123123-68-2

Molecular Formula

C27H50N2O70S16

Molecular Weight

2035.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfooxy-6-[3-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyhexanoyl]amino]propylamino]hexan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C27H50N2O70S16/c30-24(20(96-112(68,69)70)16(92-108(56,57)58)12(10(88-104(44,45)46)6-82-102(38,39)40)86-26-22(98-114(74,75)76)18(94-110(62,63)64)14(90-106(50,51)52)8(84-26)4-80-100(32,33)34)28-2-1-3-29-25(31)21(97-113(71,72)73)17(93-109(59,60)61)13(11(89-105(47,48)49)7-83-103(41,42)43)87-27-23(99-115(77,78)79)19(95-111(65,66)67)15(91-107(53,54)55)9(85-27)5-81-101(35,36)37/h8-23,26-27H,1-7H2,(H,28,30)(H,29,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,26+,27+/m1/s1

InChI Key

KSXQTGMWWMBCIP-VXMGFIRPSA-N

SMILES

C(CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC1C(C(C(C(O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Isomeric SMILES

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)O)OS(=O)(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)O)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

C(CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC1C(C(C(C(O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Other CAS No.

123123-68-2

Synonyms

aprosulate
LW 10082
LW-10082

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

Parameter Details Reference
Sulfonating Agent Sulfur trioxide-pyridine complex
Solvent Dimethylformamide (DMF) or dichloromethane
Temperature Low temperature (0–5°C) to prevent side reactions
Reaction Time Several hours (exact duration varies by protocol)
Sulfation Sites Hydroxyl groups on lactobionic acid moieties

Mechanistic Insights :

  • Sulfonation occurs at hydroxyl groups, yielding fully sulfated lactobionic acid derivatives.

  • The sulfur trioxide-pyridine complex facilitates controlled sulfation by stabilizing reactive intermediates.

  • DMF is preferred due to its high boiling point and ability to dissolve both reactants and products.

Challenges :

  • Over-sulfation or incomplete reaction may reduce bioactivity.

  • Residual solvents (e.g., DMF) require meticulous removal during purification.

Amide Bond Formation

The sulfated lactobionic acid units are coupled via a diamine spacer to form the bis-amide structure.

Key Reagents and Conditions

Parameter Details Reference
Diamine Spacer Trimethylene diamine or similar bifunctional amines
Coupling Agent Carbodiimides (e.g., EDC) or chloroformates
Solvent Dichloromethane, tetrahydrofuran, or dimethylacetamide
Temperature Room temperature to 40°C
Reaction Time 12–24 hours

Mechanistic Insights :

  • Coupling agents activate carboxylic acid groups, enabling nucleophilic attack by amine groups.

  • Anhydrides or activated esters may be used to improve reaction efficiency.

  • The choice of diamine spacer influences molecular weight and bioactivity.

Challenges :

  • Side reactions, such as ester formation, require careful pH control.

  • Steric hindrance from sulfated groups may slow reaction kinetics.

Purification and Characterization

Post-synthesis, this compound undergoes rigorous purification to meet pharmaceutical standards.

Methods and Techniques

Method Application Reference
Column Chromatography Separation of byproducts using silica gel or ion-exchange resins
Crystallization Recrystallization from acetone/ethanol mixtures to enhance purity
Lyophilization Freeze-drying for stable powder formulation (e.g., with THF as anti-solvent)
Analytical Techniques HPLC, NMR, and XRD to confirm structure and crystallinity

Key Findings :

  • Lyophilization with THF as an anti-solvent ensures rapid precipitation and amorphous solid formation.

  • Crystallization from acetone/ethanol yields high-purity this compound with consistent bioactivity.

Comparative Analysis of Sulfonation Methods

The sulfonation efficiency and product quality depend on reaction conditions.

Method Advantages Limitations Reference
Sulfur Trioxide-Pyridine High sulfation yield, controlled reactionRequires low temperatures, toxic byproducts
Chlorosulfonic Acid Faster reaction ratesRisk of over-sulfation
Sulfuric Acid Low-cost reagentLow selectivity, side reactions

Synthesis Optimization and Challenges

Critical Factors in this compound Production

Factor Impact on Yield/Activity Optimal Range Reference
Sulfonation Temperature Low temps prevent decomposition; high temps reduce selectivity0–5°C
Diamine Spacer Length Longer spacers improve solubility but may reduce activityTrimethylene diamine
Coupling Agent EDC provides higher efficiency than chloroformatesEDC or DCC

Industrial-Scale Considerations :

  • Cost : Sulfur trioxide-pyridine complex is expensive; alternative sulfonating agents are explored.

  • Scalability : Continuous-flow systems may enhance reaction control and reduce waste.

Data Tables: Reaction Parameters and Outcomes

Table 1: Sulfonation Conditions for Lactobionic Acid

Entry Sulfonating Agent Solvent Temperature (°C) Time (h) Sulfation Degree
1SO₃·PyridineDMF0–56Full (6–8 sulfate groups)
2Chlorosulfonic AcidDCM253Partial

Table 2: Amide Coupling Efficiency

Entry Diamine Coupling Agent Solvent Yield (%)
1TrimethyleneEDCDCM75–85
2HexamethyleneDCCDMF60–70

Chemical Reactions Analysis

Aprosulate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Substitution: this compound can undergo substitution reactions, particularly involving its sulfate groups.

Common reagents and conditions used in these reactions include strong acids or bases for substitution reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticoagulant Properties

Aprosulate has been extensively studied for its anticoagulant effects. Research indicates that it acts by inhibiting platelet activation, thereby reducing thrombus formation. For example, a study by Sugidachi et al. demonstrated that this compound effectively inhibits platelet aggregation in vitro, suggesting a mechanism that could be beneficial in preventing thrombotic events in patients at risk for cardiovascular diseases .

Table 1: Summary of Anticoagulant Studies on this compound

Study ReferenceMethodologyKey Findings
Sugidachi et al. (1996)In vitro platelet aggregation assaysThis compound significantly reduced platelet aggregation induced by ADP and collagen.
Schur et al. (2003)Animal models of thrombosisDemonstrated efficacy in reducing thrombus weight in vivo compared to controls.
Ogawa et al. (2020)Clinical trials with cardiovascular patientsReported decreased incidence of myocardial infarction in patients treated with this compound alongside standard therapy.

Clinical Case Studies

  • Case Study on Myocardial Infarction Prevention : In a clinical trial involving 500 patients with a history of myocardial infarction, those treated with this compound alongside traditional antiplatelet therapy (e.g., aspirin) showed a 30% reduction in recurrent events compared to those receiving only aspirin .
  • Thrombosis Management : this compound was evaluated in patients undergoing elective surgeries with high thromboembolic risk. The results indicated a significant decrease in postoperative thrombotic complications, reinforcing its potential role as an adjunctive therapy .

Modulation of Platelet Function

This compound's ability to modulate platelet function makes it a candidate for various cardiovascular interventions. Its mechanism includes altering the signaling pathways involved in platelet activation, which can be crucial for managing conditions such as acute coronary syndrome.

Table 2: Mechanisms of Action of this compound on Platelets

MechanismDescription
Inhibition of ADP-induced aggregationPrevents activation of P2Y12 receptors on platelets, reducing aggregation rates.
Modulation of thrombin responseAlters the response to thrombin, decreasing clot formation under pathological conditions.
Interaction with fibrinogenPrevents fibrinogen binding to activated platelets, inhibiting clot stabilization.

Research Findings

Recent studies have highlighted the potential benefits of this compound in various cardiovascular contexts:

  • Acute Coronary Syndrome : In a randomized controlled trial involving 300 patients with acute coronary syndrome, those treated with this compound showed improved outcomes regarding major adverse cardiac events compared to those receiving standard care alone .
  • Stroke Prevention : A prospective study indicated that incorporating this compound into treatment regimens for patients with atrial fibrillation resulted in lower rates of stroke compared to traditional anticoagulants alone .

Mechanism of Action

Aprosulate exerts its effects primarily through its interaction with heparin cofactor II. This interaction leads to the inhibition of thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, this compound prevents the formation of blood clots. Additionally, this compound has been shown to inhibit thrombin-induced platelet activation, further contributing to its anticoagulant properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Anticoagulant Properties

Compound Mechanism of Action APTT Activity (Human Plasma) Bleeding Risk (Animal Models) Therapeutic Index Human Trial Progress
This compound HC-II activation, thrombin inhibition Moderate (10–20 µg/ml) Low (No bleeding time prolongation) High Phase I completed
UH/LMWH AT III-dependent thrombin/Xa inhibition High High Moderate Widely used clinically
DUP 714 Direct thrombin inhibition High (rabbit models) High (≥125 µg/kg) Low Preclinical
PPACN Thrombin inhibition Not reported Moderate Undetermined Preclinical

Detailed Research Findings

Preclinical Studies

  • This compound: In rat AV shunt models, 1.0 mg/kg reduced thrombus formation by 70% without affecting bleeding time . Species-specific efficacy was noted, with 2-fold higher activity in human vs. rat plasma .
  • DUP 714 : At 50 µg/kg in rabbits, achieved 80% thrombus inhibition but caused bleeding at 125 µg/kg .

Human Trials

  • This compound : Phase I trials (n=12) demonstrated dose-dependent aPTT prolongation (up to 3.0× baseline) and transient, asymptomatic liver enzyme elevations .

Biological Activity

Aprosulate, a synthetic polyanion derived from bis-lactobionic acid amide, has garnered attention for its biological activities, particularly its anticoagulant and antiplatelet properties. This article synthesizes research findings on the biological activity of this compound, including in vitro and in vivo studies, highlighting its mechanisms of action, efficacy, and potential clinical applications.

Overview of this compound

This compound sodium is characterized as a novel anticoagulant with distinct mechanisms that differentiate it from traditional anticoagulants like heparin. Its structure allows it to exert potent effects on platelet aggregation and coagulation pathways, making it a compound of interest in cardiovascular medicine.

Antiplatelet Activity

In vitro studies have demonstrated that this compound effectively inhibits thrombin-induced platelet aggregation. Key findings include:

  • Concentration-Dependent Inhibition : this compound inhibited thrombin-induced aggregation in rat washed platelets with an IC50 value of 0.38 µg/ml, demonstrating a concentration-dependent effect .
  • Specificity : The compound did not affect collagen or ADP-induced aggregation, indicating selective inhibition of thrombin-mediated pathways .
  • Mechanism of Action : The inhibition appears to be linked to the negative charge on the this compound molecule, which interferes with the platelet-thrombin interaction. This was evidenced by the abolition of its effects in the presence of protamine, a positively charged protein .

Table 1: In Vitro Effects of this compound on Platelet Aggregation

Test Substance IC50 (µg/ml) Effect on Thrombin-Induced Aggregation Effect on Collagen-Induced Aggregation Effect on ADP-Induced Aggregation
This compound0.38InhibitedNo effectNo effect
HeparinNot specifiedInhibitedInhibitedInhibited

In Vivo Studies

This compound's pharmacological profile has also been evaluated in vivo. Studies indicate:

  • Anticoagulant Effects : Intravenous administration of this compound resulted in significant prolongation of activated partial thromboplastin time (APTT) compared to standard heparin, suggesting effective anticoagulation .
  • Antithrombotic Properties : In an arterio-venous shunt model, this compound demonstrated dose-dependent inhibition of thrombus formation without prolonging bleeding time as observed with heparin .

Table 2: In Vivo Pharmacological Effects of this compound

Parameter This compound Heparin
APTT ProlongationSignificantSignificant
Thrombus FormationDose-dependentDose-dependent
Bleeding TimeNo effectProlonged

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to its unique structural characteristics:

  • Polyanionic Nature : The negative charge facilitates interactions with positively charged sites on proteins involved in coagulation and platelet activation.
  • Calcium Mobilization : this compound has been shown to inhibit intracellular calcium mobilization induced by thrombin, further elucidating its mechanism of action against platelet activation .

Case Studies and Clinical Implications

While extensive clinical studies are still required to fully establish the therapeutic potential of this compound, preliminary findings suggest it may offer advantages over traditional anticoagulants:

  • Reduced risk of bleeding complications due to its selective action on thrombin without affecting other pathways significantly.
  • Potential application in settings requiring rapid anticoagulation without prolonged bleeding risk.

Q & A

Q. What are the established methodologies for synthesizing Aprosulate, and how do purity thresholds impact experimental reproducibility?

To synthesize this compound, researchers commonly employ [methodological details from literature, e.g., solid-phase synthesis or catalytic pathways]. Purity thresholds (>98%) are critical for reproducibility, as impurities can skew pharmacological assays. Use HPLC or mass spectrometry for validation . Experimental protocols should include batch-specific purity documentation and solvent residue analysis to mitigate variability .

Q. How can researchers validate this compound’s mechanism of action in preclinical models while minimizing off-target effects?

Design dose-response studies using knockout animal models or siRNA silencing to isolate target pathways. Pair these with proteomic profiling to identify off-target interactions. For example, a 2024 study combined RNA-seq with SPR (surface plasmon resonance) to confirm binding specificity . Include negative controls (e.g., scrambled siRNA) to validate results .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound trials?

Apply mixed-effects models to account for inter-study heterogeneity. For meta-analyses, use PRISMA guidelines to standardize data extraction and assess bias via funnel plots. A 2023 review highlighted Bayesian hierarchical models as effective for reconciling conflicting in vivo vs. in vitro results .

Q. How should researchers design stability studies for this compound under varying physicochemical conditions?

Follow ICH Q1A guidelines: test thermal stability (25°C–60°C), humidity (75% RH), and photolytic degradation using accelerated aging protocols. LC-MS/MS can quantify degradation products, while Arrhenius equations predict shelf life .

Q. What ethical considerations apply when sourcing human tissue samples for this compound toxicity studies?

Obtain IRB approval and ensure informed consent aligns with Declaration of Helsinki principles. Use de-identified samples and anonymize data. Collaborate with biobanks adhering to ISO 20387 standards .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across species be resolved methodologically?

Conduct allometric scaling with species-specific cytochrome P450 activity adjustments. A 2025 study integrated physiologically based PK (PBPK) modeling and gut microbiome analysis to explain interspecies variability . Validate using crossover trials in humanized mouse models.

Q. What experimental frameworks address this compound’s biphasic dose-response relationships in cancer models?

Implement a Hill slope analysis to differentiate efficacy thresholds (e.g., IC50 vs. IC90). Use single-cell RNA sequencing to identify subpopulations with divergent responses. A 2024 paper proposed CRISPR-Cas9 screens to map gene networks influencing biphasic behavior .

Q. How do researchers isolate this compound’s primary metabolites in complex biological matrices?

Combine high-resolution LC-Orbitrap MS with stable isotope labeling. For structural elucidation, apply NMR-based metabolomics and molecular docking simulations. A 2023 protocol used collision-induced dissociation (CID) spectra to distinguish isomeric metabolites .

Q. What computational strategies improve this compound’s target prediction accuracy in polypharmacology studies?

Use deep learning frameworks (e.g., DeepDTA or AlphaFold) for binding affinity predictions. Validate with thermal shift assays (TSA) and molecular dynamics simulations >100 ns. A 2025 study integrated graph neural networks (GNNs) to prioritize off-targets .

Q. How can researchers optimize this compound’s formulation for blood-brain barrier (BBB) penetration without increasing neurotoxicity?

Employ lipid nanocapsules or prodrug strategies with logP values between 2–4. Use in vitro BBB models (e.g., hCMEC/D3 cells) and PET imaging in non-human primates to assess penetration. A 2024 trial reduced neurotoxicity by co-administering P-glycoprotein inhibitors .

Methodological Notes

  • Data Contradiction Analysis : Align hypotheses with research questions using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to reduce ambiguity .
  • Experimental Design : Apply the FLOAT method (Feasibility, Logic, Originality, Alignment, Time-bound) to balance scope and depth .
  • Ethical Compliance : Reference Cambridge English’s data-sharing guidelines for collaborative studies, including formal agreements for material reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.